N-(3,5-dimethoxyphenyl)acrylamide

Toxicology Chemical Reactivity Risk Assessment

N-(3,5-Dimethoxyphenyl)acrylamide (CAS 114859-50-6) is an N-substituted acrylamide compound characterized by the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol. It features a polymerizable acrylamide moiety linked to a 3,5-dimethoxyphenyl aromatic ring.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 114859-50-6
Cat. No. B5786886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)acrylamide
CAS114859-50-6
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)C=C)OC
InChIInChI=1S/C11H13NO3/c1-4-11(13)12-8-5-9(14-2)7-10(6-8)15-3/h4-7H,1H2,2-3H3,(H,12,13)
InChIKeyWOPYVIUYYYYHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dimethoxyphenyl)acrylamide (CAS 114859-50-6): Properties and Procurement Overview for Research and Industrial Applications


N-(3,5-Dimethoxyphenyl)acrylamide (CAS 114859-50-6) is an N-substituted acrylamide compound characterized by the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol [1]. It features a polymerizable acrylamide moiety linked to a 3,5-dimethoxyphenyl aromatic ring. This structure classifies it within the broader group of acrylamide derivatives, which are known for their utility as reactive monomers in polymer synthesis and as intermediates in the preparation of biologically active molecules [2]. The compound's specific substitution pattern on the phenyl ring influences its physicochemical properties and potential applications, differentiating it from unsubstituted or differently substituted acrylamide analogs.

Why Generic Substitution of N-(3,5-Dimethoxyphenyl)acrylamide Is Inadvisable in Research and Development


The direct substitution of N-(3,5-dimethoxyphenyl)acrylamide with other acrylamide derivatives or methacrylamides is scientifically unsound due to profound differences in chemical reactivity, biological effects, and material properties. As a class, acrylamides exhibit significantly higher excess toxicity and distinct nucleophilic reactivity compared to their methacrylamide counterparts, which often behave as baseline toxicants [1]. Specifically, acrylamides react with soft nucleophiles like glutathione (GSH), whereas methacrylamides show negligible reactivity [1]. Furthermore, the specific substitution pattern on the phenyl ring (3,5-dimethoxy) of this compound can critically alter its steric and electronic environment, directly impacting its performance as a monomer in polymer design, its metabolic stability, or its biological target engagement. Therefore, substituting it with a compound bearing a different N-substituent (e.g., unsubstituted phenyl, alkyl, or a different methoxy pattern) can lead to drastically different experimental outcomes, compromising the validity and reproducibility of research findings.

Quantitative Differentiation of N-(3,5-Dimethoxyphenyl)acrylamide from Key Comparators


Reactivity-Based Toxicity: Acrylamides vs. Methacrylamides

N-(3,5-dimethoxyphenyl)acrylamide, as a member of the acrylamide class, exhibits a fundamentally different toxicity profile compared to its methacrylamide analogs. A 2023 study found that most acrylamides induce high excess toxicity in cellular assays, whereas methacrylamides act only as baseline toxicants, meaning their toxicity is solely driven by hydrophobicity [1]. This distinction is critical for researchers studying biological effects or environmental impact.

Toxicology Chemical Reactivity Risk Assessment

Neurotoxic Potency: N-Substituted Acrylamides

The neurotoxic potential of N-substituted acrylamides is highly dependent on their specific chemical structure. A quantitative structure-activity relationship (QSAR) study demonstrated that neurotoxic potency in mice varied significantly among structurally related analogs [1]. While specific data for N-(3,5-dimethoxyphenyl)acrylamide is not provided, the study establishes a clear structure-toxicity relationship for this class, indicating that potency cannot be extrapolated from one analog to another.

Neurotoxicity Acrylamide Analogs Toxicology

Polymer Design: Monomer Reactivity and Copolymer Properties

N-(3,5-dimethoxyphenyl)acrylamide serves as a functional monomer for creating specialty copolymers. Patents describe copolymers of N-substituted acrylamides, including those with aromatic substituents, that are specifically designed for binding biologically active compounds or for use as separation membranes and affinity chromatography media [1]. The precise nature of the N-substituent (3,5-dimethoxyphenyl in this case) dictates the copolymer's hydrophilicity/hydrophobicity balance and its specific interaction with target molecules, thereby determining its suitability for a given application. Unsubstituted acrylamide or alkyl-substituted acrylamides would yield polymers with entirely different binding characteristics.

Polymer Chemistry Materials Science Functional Polymers

High-Value Application Scenarios for Procuring N-(3,5-Dimethoxyphenyl)acrylamide


Synthesis of Specialty Copolymers for Affinity Chromatography

Based on patent literature [3], N-(3,5-dimethoxyphenyl)acrylamide is a strategic choice as a comonomer for developing functional polymers. Its unique 3,5-dimethoxyphenyl side chain can impart specific binding affinities useful for constructing affinity chromatography resins or separation membranes. Procuring this specific monomer enables the creation of materials with tailored selectivity, which is unachievable with generic acrylamide or simple alkyl-substituted derivatives. This application is directly supported by evidence of the compound's utility in copolymer-based separation technologies [3].

Investigating Structure-Toxicity Relationships of Acrylamides

Given the class-level evidence that N-substituted acrylamides exhibit structure-dependent neurotoxic and cytotoxic potentials [REFS-1, REFS-2], this compound is a valuable probe for toxicological and pharmacological studies. Researchers investigating the impact of aromatic substitution on acrylamide reactivity and biological effects would benefit from including this compound in a panel of structurally diverse analogs. Its distinct substitution pattern (3,5-dimethoxy) provides a key data point for understanding structure-activity relationships, which is crucial for designing safer chemicals or therapeutic agents.

Precursor for Novel Acrylamide-Based Bioactive Molecules

The compound's polymerizable acrylamide core and electron-rich aromatic ring make it a versatile synthetic intermediate. It can serve as a building block for more complex molecules with potential applications in medicinal chemistry or chemical biology [2]. For medicinal chemists, procuring this specific intermediate is necessary to explore novel chemical space around the N-substituted acrylamide scaffold, as subtle changes in the aromatic substitution pattern can profoundly alter biological activity and target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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